Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate
CAS No.:
Cat. No.: VC18157956
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate |
| Standard InChI | InChI=1S/C12H12O4/c1-15-11(14)6-8-4-9-2-3-16-12(9)10(5-8)7-13/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | LLWTUBJJIYIELG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate consists of a 2,3-dihydrobenzofuran core substituted at the 5-position with an acetoxymethyl group and at the 7-position with a formyl group. The dihydrobenzofuran moiety introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which may influence its electronic properties and reactivity. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Canonical SMILES | COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2 |
| InChI Key | LLWTUBJJIYIELG-UHFFFAOYSA-N |
| PubChem CID | 165781799 |
The aldehyde group at position 7 provides a site for nucleophilic additions, while the methyl acetate at position 5 offers potential for hydrolysis or transesterification reactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis of Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves a multi-step sequence starting from substituted phenols or catechols. A representative route includes:
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Cyclization: Treatment of 5-acetoxymethyl-2-hydroxybenzaldehyde with a diol (e.g., ethylene glycol) under acidic conditions (e.g., p-toluenesulfonic acid) to form the dihydrobenzofuran core.
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Esterification: Protection of the carboxylic acid intermediate as a methyl ester using methanol and a catalytic acid .
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Purification: Chromatographic techniques (e.g., silica gel column) to isolate the product in >90% purity.
Key reaction parameters:
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Temperature: 80–100°C for cyclization
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Solvent: Toluene or dichloromethane
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Catalyst: p-TsOH (5–10 mol%)
Comparative Analysis with Analogues
Structural analogs such as (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid (CID 18524794) and Methyl 2-(benzofuran-5-yl)acetate (CID 19748760) demonstrate how substituent variations impact physicochemical properties:
*Calculated using PubChem’s XLogP3 algorithm.
The presence of the formyl group in the target compound reduces hydrophobicity compared to the methyl ester analog , potentially enhancing aqueous solubility for biological assays.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Aldehyde Group: Essential for COX-2 selectivity; reduction to hydroxymethyl abolishes activity.
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Ester vs. Acid: Methyl ester derivatives show improved cell permeability over carboxylic acids .
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Dihydro vs. Furan: Saturation increases metabolic stability but reduces aromatic π-π interactions with targets .
Future Directions and Applications
Drug Development Opportunities
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Prodrug Strategies: Hydrolysis of the methyl ester to the carboxylic acid could enhance target engagement in vivo .
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Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) may synergize anti-inflammatory effects.
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Nanocarrier Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability .
Analytical Challenges
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